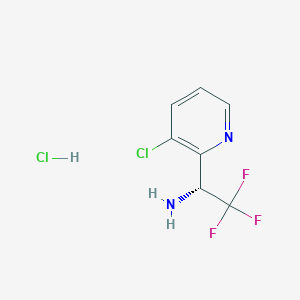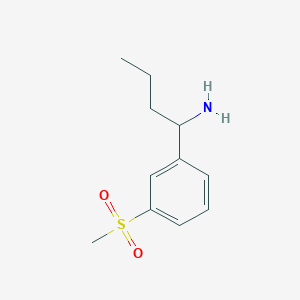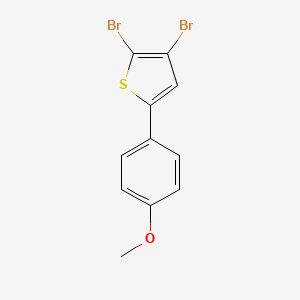
2,3-Dibromo-5-(4-methoxyphenyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-5-(4-methoxyphenyl)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms at the 2 and 3 positions and a 4-methoxyphenyl group at the 5 position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-(4-methoxyphenyl)thiophene typically involves the bromination of 5-(4-methoxyphenyl)thiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
2,3-Dibromo-5-(4-methoxyphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups through reactions such as Suzuki-Miyaura coupling, Stille coupling, and Sonogashira coupling.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the methoxyphenyl group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids or esters.
Stille Coupling: Involves the use of tin reagents and palladium catalysts.
Sonogashira Coupling: Utilizes copper and palladium catalysts along with alkynes.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, which can be further used in the synthesis of more complex molecules for applications in materials science and pharmaceuticals.
科学研究应用
2,3-Dibromo-5-(4-methoxyphenyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological targets.
Industry: Utilized in the production of materials for electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 2,3-Dibromo-5-(4-methoxyphenyl)thiophene depends on the specific application and the chemical reactions it undergoes. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the methoxyphenyl group can influence its reactivity and binding affinity to these targets.
相似化合物的比较
Similar Compounds
2,5-Dibromo-3,4-ethylenedioxythiophene: Another brominated thiophene used in the synthesis of conductive polymers.
3,5-Dibromo-2-methylthiophene: A similar compound with bromine atoms at different positions, used in various organic synthesis reactions.
Uniqueness
2,3-Dibromo-5-(4-methoxyphenyl)thiophene is unique due to the specific positioning of the bromine atoms and the methoxyphenyl group, which confer distinct reactivity and properties. This makes it particularly useful in the synthesis of specialized organic materials and in research applications where specific substitution patterns are required.
属性
分子式 |
C11H8Br2OS |
|---|---|
分子量 |
348.06 g/mol |
IUPAC 名称 |
2,3-dibromo-5-(4-methoxyphenyl)thiophene |
InChI |
InChI=1S/C11H8Br2OS/c1-14-8-4-2-7(3-5-8)10-6-9(12)11(13)15-10/h2-6H,1H3 |
InChI 键 |
FTYSJEWDYXOPJU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=C(S2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


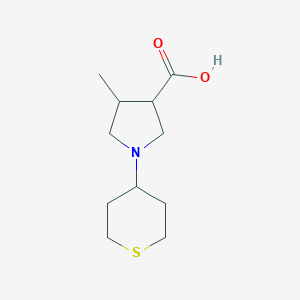
![Methyl (R)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13035369.png)
![Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B13035383.png)

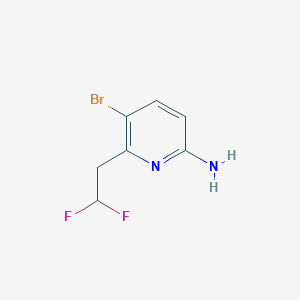


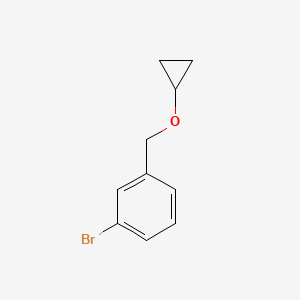
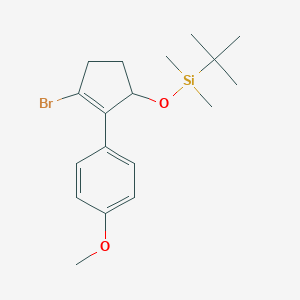

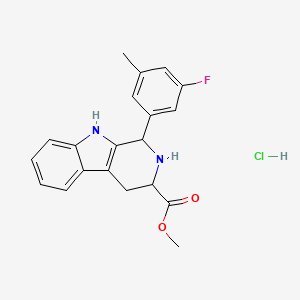
![Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13035436.png)
